

The Solubility Profile of Tricreatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Tricreatine citrate				
Cat. No.:	B14115693	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tricreatine citrate**, a popular creatine salt utilized in dietary supplements and under investigation for various therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination and synthesis, and presents logical workflows through diagrams as requested.

Executive Summary

Tricreatine citrate is a creatine salt that demonstrates significantly enhanced aqueous solubility compared to creatine monohydrate. This improved solubility is primarily attributed to the acidic nature of the citrate moiety, which lowers the pH of the aqueous solution. While data on its solubility in water is established, information regarding its solubility in other common solvents such as ethanol, glycerol, and propylene glycol is not readily available in published literature. This guide consolidates the existing knowledge and provides standardized methodologies for further experimental determination.

Quantitative Solubility Data

The solubility of **tricreatine citrate** is a critical parameter for its formulation and delivery. The available quantitative data is summarized below.

Table 1: Solubility of Tricreatine Citrate and Related

Compounds in Water

Compound	Solvent	Temperature (°C)	Solubility (g/L)	pH of Saturated Solution
Tricreatine Citrate	Water	20	29	3.2
Creatine Monohydrate	Water	20	14	7.0
Creatine Pyruvate	Water	20	54	2.6

Source:[1]

As the data indicates, **tricreatine citrate**'s solubility in water at 20°C is approximately twice that of creatine monohydrate[1]. This is a significant advantage for the development of aqueous-based formulations. It is important to note that the solubility of creatine compounds is generally temperature-dependent; however, specific data for **tricreatine citrate** at varying temperatures is not currently available in the literature.

Solubility in Other Solvents

A comprehensive search of scientific literature and patent databases did not yield specific quantitative solubility data for **tricreatine citrate** in ethanol, glycerol, or propylene glycol. Creatine monohydrate is known to be insoluble in ethanol and ether. While propylene glycol has been used as a vehicle for creatine supplements to enhance bioavailability, explicit solubility values for **tricreatine citrate** in this solvent are not published. Therefore, experimental determination of solubility in these solvents is recommended using the protocols outlined in this guide.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and for the synthesis of **tricreatine citrate**.

Protocol for Solubility Determination: Shake-Flask Method with HPLC Quantification

This protocol describes a standard method for determining the equilibrium solubility of **tricreatine citrate** in a given solvent.

Objective: To determine the equilibrium solubility of **tricreatine citrate** in a specified solvent at a controlled temperature.

Materials:

- Tricreatine Citrate
- Solvent of interest (e.g., deionized water, ethanol, glycerol, propylene glycol)
- · Thermostatically controlled shaker bath
- Centrifuge
- 0.45 μm syringe filters
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate, pH adjusted)
- Creatine standard for calibration

Procedure:

- Add an excess amount of tricreatine citrate to a known volume of the solvent in a sealed flask.
- Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, cease agitation and allow the suspension to settle.
- Centrifuge the suspension to pellet the excess undissolved solid.
- Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
- Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Quantify the concentration of dissolved tricreatine citrate in the diluted sample using a validated HPLC method with a creatine standard curve.
- Calculate the solubility based on the HPLC quantification and the dilution factor. Express the result in g/L or mol/L.

Protocol for Synthesis of Tricreatine Citrate

This protocol is adapted from patented methods for the synthesis of tricreatine citrate[2].

Objective: To synthesize **tricreatine citrate** from creatine monohydrate and citric acid.

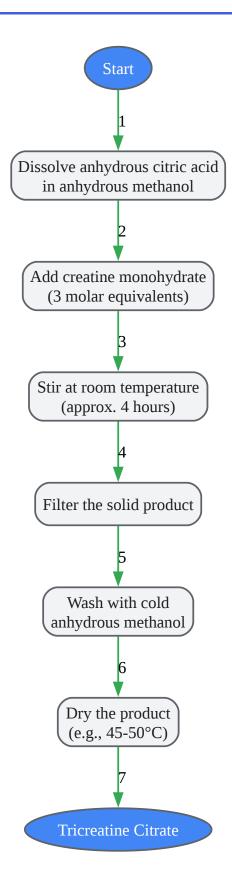
Materials:

- Creatine Monohydrate
- Anhydrous Citric Acid
- Anhydrous Methanol
- Reaction vessel with stirring capability
- Filtration apparatus (e.g., Büchner funnel)
- · Drying oven

Procedure:

- In a clean, dry reaction vessel, add a measured volume of anhydrous methanol.
- With continuous stirring, slowly add a molar equivalent of anhydrous citric acid to the methanol. Stir the mixture until the citric acid is fully dissolved or a uniform suspension is formed (approximately 30 minutes).
- Gradually add three molar equivalents of creatine monohydrate to the citric acid/methanol mixture.
- Continue to stir the reaction mixture at room temperature for approximately four hours.
- After the reaction period, filter the resulting solid product from the reaction mixture using a filtration apparatus.
- Wash the filtered product with a small amount of cold, anhydrous methanol to remove any unreacted starting materials or byproducts.
- Dry the final product in a drying oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved.
- The final product is tricreatine citrate. Characterization can be performed using techniques such as melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations


The following diagrams illustrate the experimental workflows described in the protocols.

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.

Click to download full resolution via product page

Caption: Workflow for **Tricreatine Citrate** Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Creatine monohydrate | 6020-87-7 [chemicalbook.com]
- To cite this document: BenchChem. [The Solubility Profile of Tricreatine Citrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14115693#solubility-of-tricreatine-citrate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com